![molecular formula C31H45N3S B12578371 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine CAS No. 189820-13-1](/img/structure/B12578371.png)
2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiazole ring and a pyrimidine ring, both of which are fused with alkyl-substituted phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-decylphenyl α-haloketone is reacted with a suitable thioamide under acidic conditions to form the thiazole ring.
-
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea or thiourea. In this case, 5-octylpyrimidine is synthesized by reacting octyl β-ketoester with an aldehyde and urea under acidic conditions.
-
Coupling of Thiazole and Pyrimidine Rings: : The final step involves the coupling of the thiazole and pyrimidine rings. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the thiazole and pyrimidine precursors are reacted in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the aromatic rings or the heterocyclic rings, leading to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a metal catalyst. Reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens, sulfonyl chlorides, and alkylating agents. Reactions are typically carried out under acidic or basic conditions, depending on the nature of the substituent.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of various functionalized derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows for the modulation of various biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials, including organic semiconductors and liquid crystals. Its unique electronic properties make it a valuable component in the design of electronic devices.
Mécanisme D'action
The mechanism of action of 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine involves its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. Its unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biological pathways. The specific pathways involved depend on the nature of the biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-hexylpyrimidine
- 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-dodecylpyrimidine
- 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-butylpyrimidine
Comparison
Compared to similar compounds, 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine exhibits unique properties due to the specific length and structure of its alkyl chains. These properties include enhanced solubility, improved electronic properties, and increased biological activity. The presence of the octyl and decyl chains allows for better interaction with biological membranes and improved stability in various environments.
Propriétés
Numéro CAS |
189820-13-1 |
|---|---|
Formule moléculaire |
C31H45N3S |
Poids moléculaire |
491.8 g/mol |
Nom IUPAC |
5-(4-decylphenyl)-2-(5-octylpyrimidin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C31H45N3S/c1-3-5-7-9-11-12-14-15-17-26-19-21-28(22-20-26)29-25-34-31(35-29)30-32-23-27(24-33-30)18-16-13-10-8-6-4-2/h19-25H,3-18H2,1-2H3 |
Clé InChI |
WAFCYDAIVYHFEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(C=C1)C2=CN=C(S2)C3=NC=C(C=N3)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)
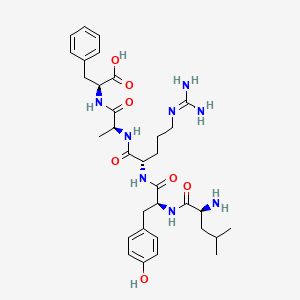
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)

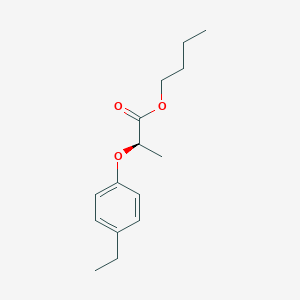
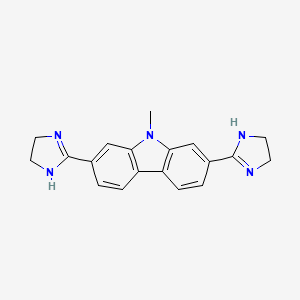
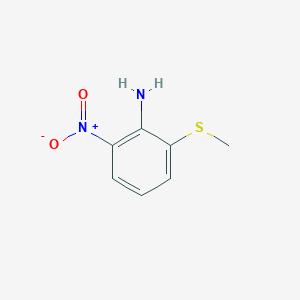

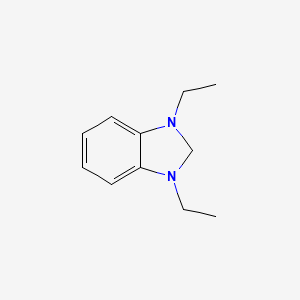

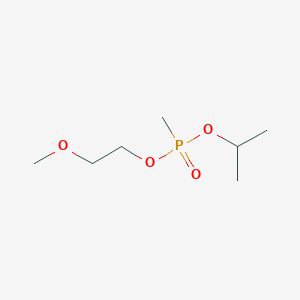
![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)
